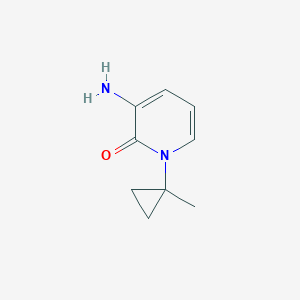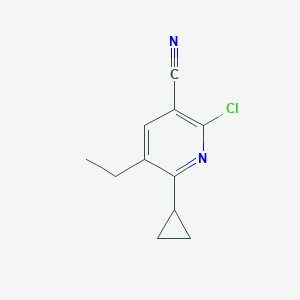![molecular formula C11H21NO2S B15297668 1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine](/img/structure/B15297668.png)
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine is a complex organic compound characterized by the presence of a dioxolane ring and a thianyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dioxolane derivatives with thianyl intermediates under controlled conditions. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Wissenschaftliche Forschungsanwendungen
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine involves its interaction with specific molecular targets. The dioxolane ring and thianyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-propenoate
- Ethyl 2-methyl-1,3-dioxolane-2-acetate
Uniqueness
1-{4-[2-(1,3-Dioxolan-2-yl)ethyl]thian-4-yl}methanamine is unique due to its specific combination of a dioxolane ring and a thianyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C11H21NO2S |
|---|---|
Molekulargewicht |
231.36 g/mol |
IUPAC-Name |
[4-[2-(1,3-dioxolan-2-yl)ethyl]thian-4-yl]methanamine |
InChI |
InChI=1S/C11H21NO2S/c12-9-11(3-7-15-8-4-11)2-1-10-13-5-6-14-10/h10H,1-9,12H2 |
InChI-Schlüssel |
HHHMQSZOSCDLFV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSCCC1(CCC2OCCO2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,5-Dimethyl-4-azaspiro[2.5]octan-7-ol hydrochloride](/img/structure/B15297597.png)


![4-(Methoxymethyl)-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B15297618.png)


![4-(difluoromethyl)-N-phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B15297631.png)
amine](/img/structure/B15297661.png)
![1-Azadispiro[3.1.5^{6}.1^{4}]dodecan-2-one](/img/structure/B15297663.png)


amine hydrochloride](/img/structure/B15297677.png)
